1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a cyclopropa[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide involves multiple steps. One common approach is the reaction of 4-chlorobenzoyl chloride with 1-methyl-4-methylphenylamine to form an intermediate, which is then cyclized with a suitable reagent to form the cyclopropa[c]chromene core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-1-methyl-N-(4-methylphenyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)carbonyl]piperidin-4-one
- 1-[(2-methylphenyl)carbonyl]piperidin-4-one
- 1-[(3-methylphenyl)carbonyl]piperidin-4-one
Uniqueness
Properties
Molecular Formula |
C26H20ClNO4 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-1-methyl-N-(4-methylphenyl)-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C26H20ClNO4/c1-15-7-13-18(14-8-15)28-23(30)26-21(19-5-3-4-6-20(19)32-24(26)31)25(26,2)22(29)16-9-11-17(27)12-10-16/h3-14,21H,1-2H3,(H,28,30) |
InChI Key |
FYMSBJFVTRXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC3=O |
Origin of Product |
United States |
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